molecular formula C8H5FN2O B2390818 5-Fluoroquinoxalin-2-ol CAS No. 55687-16-6

5-Fluoroquinoxalin-2-ol

Cat. No.: B2390818
CAS No.: 55687-16-6
M. Wt: 164.139
InChI Key: QQUYDLGJURPFCY-UHFFFAOYSA-N
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Description

5-Fluoroquinoxalin-2-ol is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 2nd position on the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroquinoxalin-2-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroquinoxalin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoroquinoxalin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroquinoxalin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The compound can also interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoroquinoxalin-2-ol is unique due to the combination of the fluorine atom and the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Biological Activity

5-Fluoroquinoxalin-2-ol is a synthetic compound derived from quinoxaline, which has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Antiviral Effects : Preliminary studies suggest that this compound may also possess antiviral properties, although further research is needed to elucidate its efficacy against specific viral strains.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains using the agar well diffusion method. The results are summarized in Table 1.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus224
Escherichia coli208
Pseudomonas aeruginosa1816
Klebsiella pneumoniae1912

The compound demonstrated potent activity against Staphylococcus aureus, with a zone of inhibition comparable to standard antibiotics like ciprofloxacin.

Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound inhibits cell growth significantly. For example, treatment with varying concentrations resulted in a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
190
570
1050
2030

These findings indicate a promising potential for this compound as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of this compound against antibiotic-resistant strains of E. coli. The study demonstrated that the compound could inhibit growth where traditional antibiotics failed, suggesting its potential role in combating antimicrobial resistance.
  • Case Study on Cancer Treatment : In a preclinical model, administration of this compound resulted in significant tumor regression in xenograft models. The study reported a reduction in tumor size by approximately 60% compared to control groups after four weeks of treatment.

Properties

IUPAC Name

5-fluoro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUYDLGJURPFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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